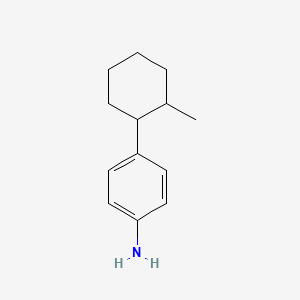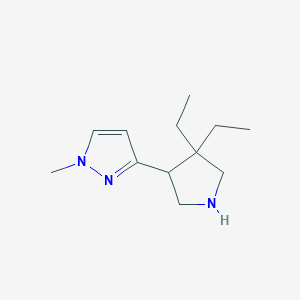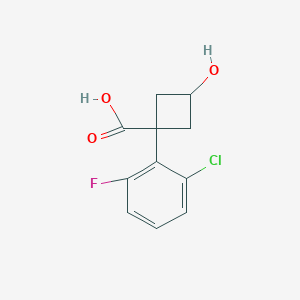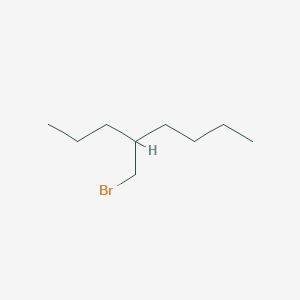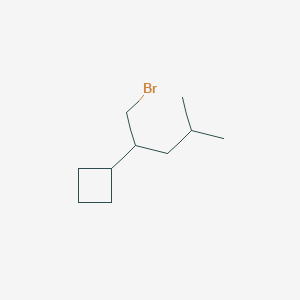
(1-Bromo-4-methylpentan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-4-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Br. It is a cyclobutane derivative with a bromine atom and a methylpentyl group attached to the cyclobutane ring. This compound is used primarily in research settings and has various applications in organic synthesis and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-4-methylpentan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpentan-2-ylcyclobutane using bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity, and safety measures are implemented to handle the hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromo-4-methylpentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of alkenes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH₂) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the major products.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
(1-Bromo-4-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (1-Bromo-4-methylpentan-2-yl)cyclobutane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
(1-Iodo-4-methylpentan-2-yl)cyclobutane: Similar structure but with an iodine atom instead of bromine.
(1-Fluoro-4-methylpentan-2-yl)cyclobutane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(1-Bromo-4-methylpentan-2-yl)cyclobutane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electron-withdrawing properties also influence the compound’s reactivity and stability in various chemical reactions.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(1-bromo-4-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Br/c1-8(2)6-10(7-11)9-4-3-5-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
UZXVPQLZIZFIDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CBr)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
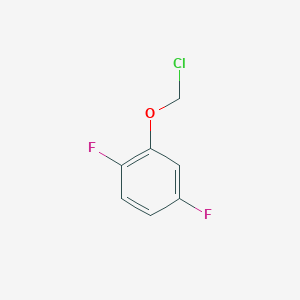
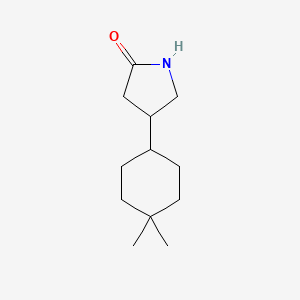
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
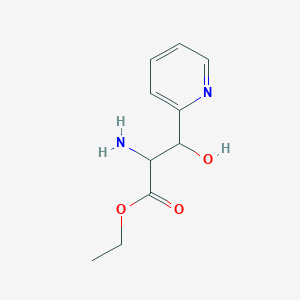
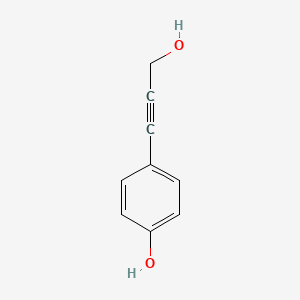
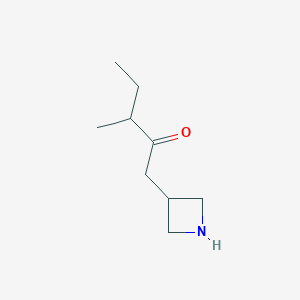
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)
